PDGF-RTK Inhibition: The 4-Methoxyphenyl Group is Key to Nanomolar Potency
In a series of 3-substituted quinolines, the 6,7-dimethoxyquinoline core substituted at the 3-position with a 4-methoxyphenyl group (Compound 15d) achieved optimal PDGF-RTK inhibition with an IC50 ≤ 20 nM [1]. This activity is contingent on the 4-methoxyphenyl group; alternative 3-substituents in the same study, such as phenyl or 4-chlorophenyl, exhibited significantly reduced or negligible activity, highlighting the critical SAR of this moiety .
| Evidence Dimension | PDGF-RTK inhibition (IC50) |
|---|---|
| Target Compound Data | ≤ 20 nM (for 6,7-dimethoxy-3-(4-methoxyphenyl)quinoline) |
| Comparator Or Baseline | Other 3-substituted analogs (e.g., phenyl, 4-chlorophenyl) in the same study |
| Quantified Difference | Target compound is part of the top-performing tier (<20 nM) while many comparators are inactive or have IC50s orders of magnitude higher. |
| Conditions | Cell-free PDGF-RTK enzymatic assay [1] |
Why This Matters
For researchers developing PDGF-RTK inhibitors, procuring or synthesizing the 3-(4-methoxyphenyl) variant is essential for achieving nanomolar potency, as the SAR indicates this specific substituent is non-redundant for high activity.
- [1] Maguire, M. P., Sheets, K. R., McVety, K., Spada, A. P., & Zilberstein, A. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137. View Source
